molecular formula C19H14FN3O5 B11497696 2-[(E)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

2-[(E)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No.: B11497696
M. Wt: 383.3 g/mol
InChI Key: NPDYLQSCSXZYMW-MDZDMXLPSA-N
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Description

2-((E)-2-{2-[(2-fluorobenzyl)oxy]phenyl}-1-ethenyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a hydroxy group, and a nitro group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-2-{2-[(2-fluorobenzyl)oxy]phenyl}-1-ethenyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorobenzyl ether, followed by the introduction of the ethenyl group and the subsequent formation of the pyrimidinone ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-((E)-2-{2-[(2-fluorobenzyl)oxy]phenyl}-1-ethenyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-((E)-2-{2-[(2-fluorobenzyl)oxy]phenyl}-1-ethenyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((E)-2-{2-[(2-fluorobenzyl)oxy]phenyl}-1-ethenyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-2-{4-[(4-fluorobenzyl)oxy]phenyl}ethenyl)-5-nitrobenzenecarbonitrile
  • 2-[(E)-2-{4-[(4-Fluorobenzyl)oxy]phenyl}vinyl]-5-nitrobenzonitrile

Uniqueness

2-((E)-2-{2-[(2-fluorobenzyl)oxy]phenyl}-1-ethenyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C19H14FN3O5

Molecular Weight

383.3 g/mol

IUPAC Name

2-[(E)-2-[2-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C19H14FN3O5/c20-14-7-3-1-6-13(14)11-28-15-8-4-2-5-12(15)9-10-16-21-18(24)17(23(26)27)19(25)22-16/h1-10H,11H2,(H2,21,22,24,25)/b10-9+

InChI Key

NPDYLQSCSXZYMW-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O)F

Origin of Product

United States

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